[2-(4-Methylphenoxy)phenyl]methanol
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Overview
Description
[2-(4-Methylphenoxy)phenyl]methanol is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group substituted with a methanol group and a methylphenoxy group. It has gained significant attention in various fields of research due to its potential biological activity and applications.
Preparation Methods
The synthesis of [2-(4-Methylphenoxy)phenyl]methanol typically involves the reaction of 4-methylphenol with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-methylphenoxybenzyl chloride. This intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
[2-(4-Methylphenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[2-(4-Methylphenoxy)phenyl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
[2-(4-Methylphenoxy)phenyl]methanol can be compared with other similar compounds, such as:
[2-(4-Chlorophenoxy)phenyl]methanol: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may result in different chemical and biological properties.
[2-(4-Methoxyphenoxy)phenyl]methanol:
[2-(4-Nitrophenoxy)phenyl]methanol: The presence of a nitro group can significantly alter the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
[2-(4-methylphenoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOFIUNHXWHNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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